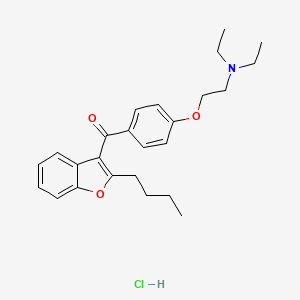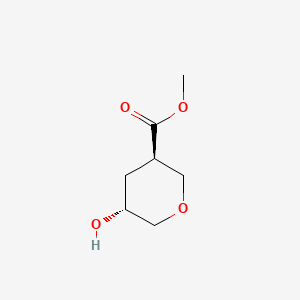
trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate is complex, with images of 3-dimensional (3D) molecular structures, molecular surfaces, and molecular orbitals available . These images are generated based on data derived from quantum chemical computations under DFT .Applications De Recherche Scientifique
Chemical Synthesis and Drug Development
- Studies have explored the synthesis of aminoacetal and dioxane derivatives, with insights into their nuclear magnetic resonance (NMR) configurations and conformations in aqueous solutions, although no enhanced antiplasmin activity was observed in these compounds compared to known antiplasmin drugs (Isoda, Yamaguchi, Satoh, & Hirata, 1980).
- Research on the preparation of cis- and trans-dimethoxytetrahydropyran and their derivatives has been conducted, demonstrating the potential for these compounds in further synthetic applications (Srivastava & Brown, 1970).
- The synthesis of 3-alkylthio-2-methoxytetrahydropyrans via the reaction of alkylsulfenyl chlorides with dihydropyran has been investigated for its high stereoselectivity and potential in producing compounds with ectoparasiticidal activity (Baldwin & Brown, 1967).
Asymmetric Synthesis and Catalysis
- A novel application was demonstrated through the asymmetric synthesis of a cockroach attractant using a cinchona-modified Pd catalyst for the enantioselective hydrogenation of dihydropyran carboxylic acid, showcasing the potential of this compound in the synthesis of optically active intermediates (Szőri, Szőllősi, & Bartók, 2008).
- The transformations of substituted 2H-pyran-5-carboxylates into cyclopropanedicarboxylates have been studied, indicating the utility of these compounds in generating products with potential biological activities (Moorhoff & Winkler, 1998).
Heterocyclic Chemistry and Material Science
- Synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties from methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate has been reported, with observed synergetic effects in bioassays against brain tumors, highlighting the compound's potential in medicinal chemistry applications (Kletskov et al., 2018).
Propriétés
IUPAC Name |
methyl (3R,5R)-5-hydroxyoxane-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-10-7(9)5-2-6(8)4-11-3-5/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDGYINOOUKBLT-PHDIDXHHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(COC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](COC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

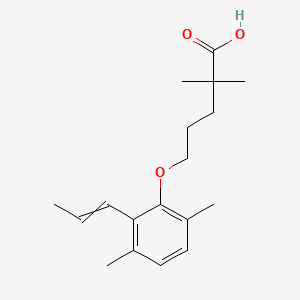

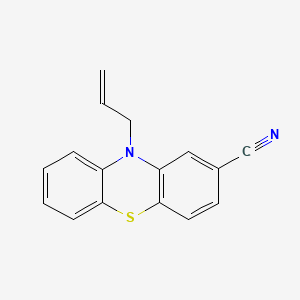
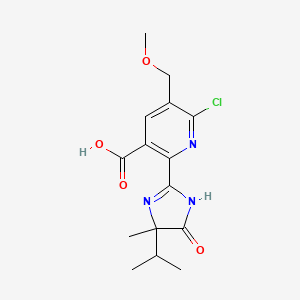

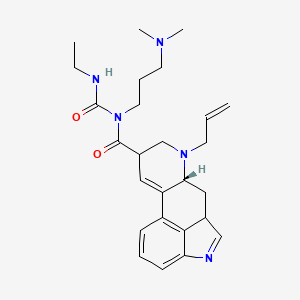
![2-[5-(Methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridin-3-yl]-4-methyl-4-propan-2-yl-1H-imidazol-5-one](/img/structure/B566012.png)
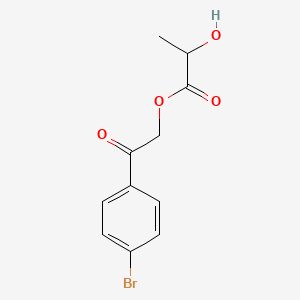
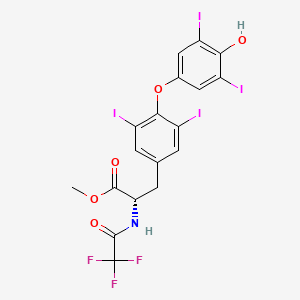
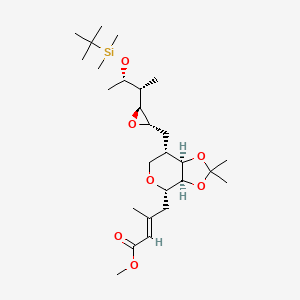
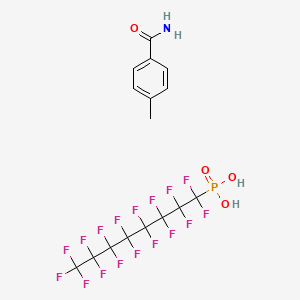
![(1R,2R,3S,4S,5S)-1-(tert-Butyldiphenyl)silyloxymethyl-2,3-dioxy-O,O-isopropylidenebicyclo[3.1.0]hexan-4-ol](/img/structure/B566025.png)
